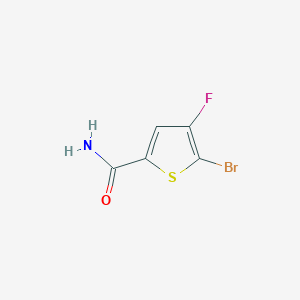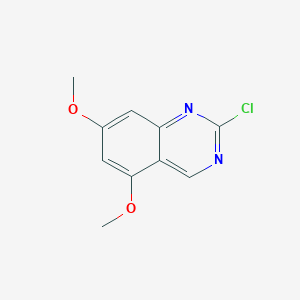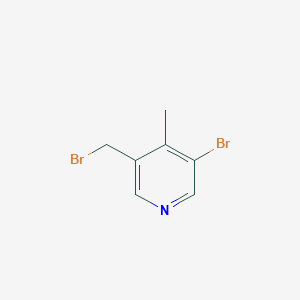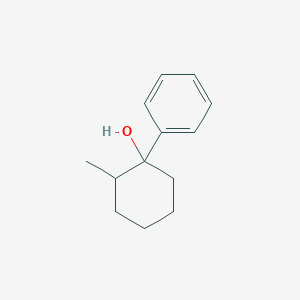
2-Methyl-1-phenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylcyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic workup to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products:
Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.
Reduction: 2-Methyl-1-phenylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-phenylcyclohexanol
- 2-Phenylcyclohexanol
- 1-Phenylcyclohexanol
Comparison: 2-Methyl-1-phenylcyclohexanol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different stereochemistry and reactivity patterns, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
15036-22-3 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3 |
InChI-Schlüssel |
SMWRMTHIQDFNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


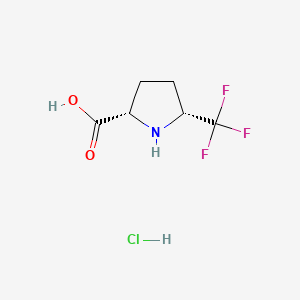
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
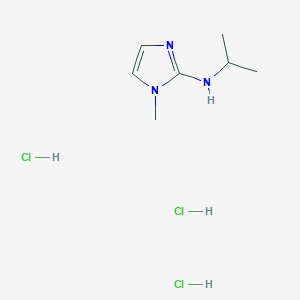


![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
